9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.24196159 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Potential Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which share a structural resemblance with the specified compound, have been explored for their antihypertensive properties. Specifically, these compounds have shown significant activity in lowering blood pressure through peripheral alpha 1-adrenoceptor blockade when tested in spontaneously hypertensive rats. This suggests a potential application of related compounds in the treatment of hypertension (Clark et al., 1983).
Synthetic Utility in Heterocyclic Chemistry The compound and its analogs have utility in the synthesis of nitrogen-containing spiro heterocycles. An efficient catalyst-free synthesis method involving a double Michael addition reaction highlights the compound's role in creating structurally complex and functionally diverse heterocycles. These synthetic pathways are notable for their high yields and short reaction times, demonstrating the compound's significance in medicinal chemistry and drug design (Aggarwal et al., 2014).
Role in Treatment of Chemokine-Mediated Diseases Derivatives of 3,9-diazaspiro[5.5]undecane, such as those structurally related to the specified compound, have been identified as CCR8 antagonists. These compounds are proposed for use in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the compound's therapeutic potential in modulating immune responses and treating inflammatory conditions (Dr. Peter Norman, 2007).
Crystal Structure and Thermodynamic Properties Studies have also delved into the crystal structure and thermodynamic properties of diazaspiro compounds. The research provides insights into the molecular and electronic structure, offering a foundation for further exploration into the compound's physical properties and potential applications in materials science (Zeng et al., 2021).
Pharmacological Exploration Furthermore, pharmacological studies have evaluated the antinociceptive effects of spirocyclopiperazinium salt compounds structurally related to the specified molecule. Such research has revealed significant antinociceptive effects, suggesting potential applications in pain management without affecting motor coordination, spontaneous activity, or body temperature. This highlights the compound's potential in developing new analgesics with specific receptor target interactions (Yue et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
9-[(5-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-18-15-23-20(24-18)16-25-13-10-22(11-14-25)9-7-21(27)26(17-22)12-8-19-5-3-2-4-6-19/h2-6,15H,7-14,16-17H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNKQRMFUCULTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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